2-Acetyl-7-nitro-9H-fluoren-9-one
Description
2-Acetyl-7-nitro-9H-fluoren-9-one is a fluorenone derivative characterized by a nitro (-NO₂) group at position 7 and an acetyl (-COCH₃) group at position 2 of the planar tricyclic aromatic system. Fluorenones are of significant interest in organic chemistry due to their electron-deficient aromatic core, which enables diverse reactivity in electrophilic substitution and cycloaddition reactions. Structural determination of such compounds typically employs X-ray crystallography tools like SHELX and visualization software such as ORTEP-3 , with rigorous validation protocols ensuring accuracy .
Properties
CAS No. |
24927-16-0 |
|---|---|
Molecular Formula |
C15H9NO4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-acetyl-7-nitrofluoren-9-one |
InChI |
InChI=1S/C15H9NO4/c1-8(17)9-2-4-11-12-5-3-10(16(19)20)7-14(12)15(18)13(11)6-9/h2-7H,1H3 |
InChI Key |
JJIHHQGZESKQFC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table and subsections compare 2-Acetyl-7-nitro-9H-fluoren-9-one with five structurally related fluorenones, emphasizing substituent effects on molecular properties.
Table 1: Structural and Molecular Comparison of Fluorenone Derivatives
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing Groups (EWGs): The nitro and acetyl groups in this compound render the aromatic core highly electron-deficient, favoring nucleophilic aromatic substitution (NAS) or reduction reactions.
- Electron-Donating Groups (EDGs): Amino-substituted analogs (e.g., 2-Amino-7-fluoro-9H-fluoren-9-one) exhibit increased electron density at the aromatic ring, enabling electrophilic substitutions. The amino group’s lone pair can also participate in hydrogen bonding, influencing solubility and crystallinity .
- Halogen Substituents: Chlorine and fluorine in 2-Amino-7-chloro-9H-fluoren-9-one and 2,4-Difluoro-7-nitro-9H-fluoren-9-one introduce steric and electronic effects. Chlorine’s polarizability may enhance intermolecular interactions, while fluorine’s small size allows tighter packing in crystal lattices .
- Functional Group Diversity: The azido group in 2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation or polymer synthesis .
Molecular Weight and Physicochemical Implications
- The hydroxyl and amino groups in 7-Amino-9H-fluoren-2-ol enhance hydrophilicity, making it more soluble in aqueous media compared to nitro- or acetyl-substituted analogs .
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